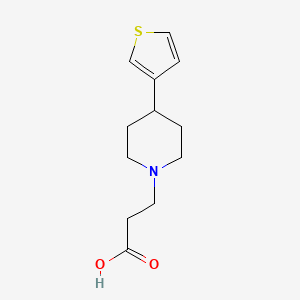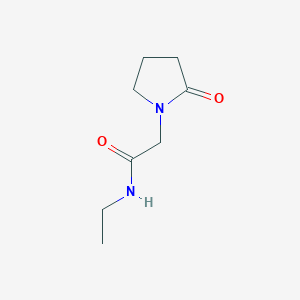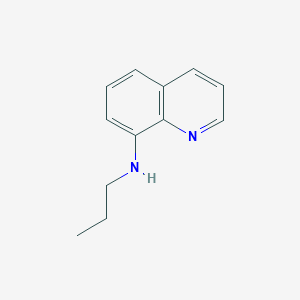
N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as DIM-5, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of indole-3-acetic acid, a plant hormone that plays a role in cell growth and development.
Mécanisme D'action
The exact mechanism of action of N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is not fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and growth, and may also interact with other signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can have a variety of biochemical and physiological effects, depending on the specific system being studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and may also have anti-inflammatory effects. Additionally, N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to modulate the activity of neurotransmitters in the brain, potentially leading to neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in scientific research is its specificity - it can be used to target specific enzymes or receptors in the body, allowing researchers to study their function in greater detail. Additionally, N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is relatively easy to synthesize and purify, making it a cost-effective tool for many experiments. However, one limitation of using N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is its potential toxicity - it can be harmful to cells at high concentrations, and care must be taken to ensure that it is used safely in laboratory settings.
Orientations Futures
There are many potential future directions for research on N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. One area of interest is its potential applications in drug discovery - it may be possible to use N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide as a starting point for developing new drugs that target specific enzymes or receptors in the body. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, and to determine its potential applications in a variety of scientific fields.
Méthodes De Synthèse
The synthesis of N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves several steps, including the condensation of 5-methylisatin and methylamine to form 5-methylisatoic anhydride, which is then reacted with acetamide to produce N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. The process is relatively complex and requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and drug discovery. It has been shown to have anti-tumor properties in vitro, and may also have neuroprotective effects. Additionally, N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been used as a tool for studying the structure and function of proteins, particularly those involved in signal transduction pathways.
Propriétés
IUPAC Name |
N-(1,5-dimethyl-2-oxo-3H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-10-9(6-7)11(13-8(2)15)12(16)14(10)3/h4-6,11H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDHDBVDIKXBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-2-oxo-3H-indol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)


![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)


![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)


